molecular formula C14H12F2N2O3S B2672203 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1904168-39-3

3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2672203
CAS No.: 1904168-39-3
M. Wt: 326.32
InChI Key: DQNKIKJMCAJQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a synthetic organic compound featuring an azetidine ring core that is functionalized with both a 3,4-difluorophenylsulfonyl group and a pyridyloxy moiety. This specific molecular architecture, incorporating a sulfonamide linkage and fluorine atoms, makes it a valuable intermediate in pharmaceutical research and drug discovery. The azetidine ring is a strained four-membered nitrogen heterocycle that is increasingly employed as a scaffold in medicinal chemistry to improve the potency and metabolic stability of drug candidates. The 3,4-difluorophenyl group is a common pharmacophore known to enhance a molecule's bioavailability and binding affinity, while the pyridine ring is a ubiquitous nitrogen heterocycle that can serve as a hydrogen bond acceptor. This compound is structurally analogous to other researched azetidine derivatives, which are explored as potent and selective enzyme inhibitors. For instance, research has highlighted the significance of azetidine-based structures in developing selective Histone Deacetylase 6 (HDAC6) inhibitors, which are investigated for use in oncology and neurodegenerative diseases . The presence of the sulfonamide group (-SO2-N-) is of particular interest, as this functional group is found in a wide range of biologically active molecules and drugs, contributing to target binding through hydrogen bonding and influencing the compound's overall physicochemical properties. Researchers can utilize this chemical as a versatile building block for constructing more complex molecules or as a core structure for structure-activity relationship (SAR) studies. Its potential applications span across multiple therapeutic areas, including the development of kinase inhibitors, epigenetic modulators, and other small-molecule therapeutics. As with all specialized research chemicals, this product is intended for laboratory investigation by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[1-(3,4-difluorophenyl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c15-13-4-3-12(6-14(13)16)22(19,20)18-8-11(9-18)21-10-2-1-5-17-7-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNKIKJMCAJQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a novel heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H12F2N2O5S
  • Molecular Weight : 346.31 g/mol
  • CAS Number : 2034234-05-2

The compound features a pyridine ring linked to an azetidine moiety substituted with a sulfonyl group and a difluorophenyl group, which may contribute to its biological activities.

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

  • Anti-inflammatory Activity : Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, IC50 values for COX-1 and COX-2 inhibition have been reported in related derivatives, suggesting potential anti-inflammatory effects for this compound as well .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities. The presence of the difluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against microbial targets .
  • Analgesic Effects : Similar compounds have been tested for analgesic properties in animal models, indicating a potential for pain relief through central or peripheral mechanisms .

Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Biological Activities and IC50 Values of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound ACOX-1 Inhibition19.45 ± 0.07
Compound BCOX-2 Inhibition23.8 ± 0.20
Compound CAntibacterialNot specified
Compound DAnalgesicNot specified

Case Studies

  • Anti-inflammatory Studies : In a study examining the anti-inflammatory effects of azetidine derivatives, several compounds were found to significantly reduce edema in formalin-induced paw models. The study highlighted that modifications on the azetidine ring could enhance anti-inflammatory potency .
  • Antimicrobial Testing : Another research effort focused on the antimicrobial properties of similar sulfonamide derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The structural features were correlated with increased antimicrobial efficacy .

Scientific Research Applications

Pharmacological Potential

The compound's pharmacological applications are primarily linked to its ability to interact with specific biological targets:

  • Antitumor Activity : Compounds similar to 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine have shown promise in inhibiting tumor growth in various cancer models. Research indicates that derivatives with piperidine structures can exhibit significant antitumor effects, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). Studies have reported that it possesses lower IC50 values compared to standard inhibitors, indicating its potential utility in treating neurodegenerative diseases like Alzheimer's .
Enzyme IC50 (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

Antimicrobial Properties

Research on sulfone derivatives has demonstrated antimicrobial activities against various pathogens. The compound's structural characteristics contribute to its effectiveness against fungi and bacteria.

Compound Pathogen EC50 (µg/mL)
5dB. cinerea5.21
5eB. cinerea8.25
5fB. cinerea8.03

Neuropharmacology

Given its interaction with neurotransmitter systems, the compound may have applications in treating psychiatric and neurological disorders. Its potential as a modulator of the Cannabinoid-1 receptor suggests it could be beneficial for conditions such as anxiety disorders, schizophrenia, and neuro-inflammatory disorders .

Case Studies and Research Findings

Several studies highlight the efficacy of compounds related to this compound:

  • Antitumor Efficacy : A study evaluated the antitumor activity of similar piperidine derivatives in vitro and in vivo, indicating significant tumor growth inhibition compared to control groups.
  • Neuroprotective Effects : Research demonstrated that compounds with similar structural features exhibited protective effects on neuronal cells under oxidative stress conditions, suggesting their potential role in neuroprotection.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring’s electron-deficient nature allows selective substitution at activated positions. The ether oxygen at the 3-position directs incoming nucleophiles to the 2-, 4-, or 6-positions of the pyridine.

Key Reactions:

  • Ammonolysis : Treatment with ammonia in the presence of Cu(I) catalysts at 120°C yields 3-((1-((3,4-difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-aminopyridine[^8].

  • Thiolation : Reaction with arylthiols under microwave irradiation (150°C, DMF) introduces thioether groups at the 4-position (yield: 65–78%)[^4].

Table 1: NAS Reaction Conditions and Outcomes

NucleophileReagent/CatalystTemperatureProductYield
NH₃CuI, DMSO120°C4-Amino72%
PhSHK₂CO₃, DMF150°C (MW)4-SPh78%

Cross-Coupling Reactions

The pyridine and sulfonamide moieties enable participation in palladium-catalyzed couplings, particularly when halogenated derivatives are synthesized as intermediates.

Examples:

  • Suzuki-Miyaura Coupling : Bromination at the pyridine’s 4-position (using NBS/AIBN) followed by Pd(PPh₃)₄-mediated coupling with arylboronic acids yields biaryl derivatives (e.g., 4-(4-methylphenyl)-substituted analog, 82% yield)[^6][^8].

  • Sonogashira Coupling : Reaction with terminal alkynes under Pd/Cu catalysis introduces alkynyl groups (e.g., 4-ethynylphenyl derivative, 68% yield)[^6].

Table 2: Cross-Coupling Reaction Parameters

Reaction TypeCatalyst SystemSubstrateProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Br4-Aryl82%
SonogashiraPdCl₂(PPh₃)₂, CuI4-I4-Alkynyl68%

Functionalization of the Azetidine Ring

The sulfonamide group enhances the azetidine’s susceptibility to ring-opening or substitution:

  • Ring-Opening : Treatment with Grignard reagents (e.g., MeMgBr) in THF cleaves the azetidine, forming a secondary amine linked to the pyridine (yield: 55%)[^9].

  • N-Alkylation : Reacting with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated azetidine derivatives (e.g., N-methyl, 89% yield)[^2][^9].

Oxidation and Reduction

  • Pyridine Reduction : Hydrogenation over Raney Ni at 80 psi H₂ reduces the pyridine to piperidine, retaining the sulfonamide group (yield: 63%)[^5].

  • Sulfonamide Oxidation : The sulfonyl group remains inert under standard oxidative conditions (e.g., H₂O₂, mCPBA)[^2].

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Triazole Formation : Reaction with NaN₃ and Cu(I) at 100°C forms a pyrido triazole via intramolecular cyclization[^1].

  • Oxadiazole Synthesis : Condensation with hydroxylamine and subsequent cyclization yields 1,2,4-oxadiazole derivatives (e.g., 5-(pyridin-3-yl)-1,2,4-oxadiazole, 71% yield)[^11].

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Accessibility : The azetidine-sulfonyl motif in the target compound may pose synthetic challenges due to ring strain and sulfonation conditions, whereas pyrrolidine derivatives () are more straightforward to synthesize .
  • Pharmacokinetic Predictions: The 3,4-difluorophenyl group likely enhances metabolic stability compared to non-fluorinated analogues (e.g., chlorophenyl in ) .
  • Data Gaps: No direct biological or physicochemical data (e.g., IC₅₀, logP) for the target compound are available in the provided evidence, limiting quantitative comparisons.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as sulfonylation of azetidine intermediates followed by nucleophilic substitution. For example, sulfonyl chloride derivatives (e.g., pyridine-3-sulfonyl chloride) are often coupled with azetidine under basic conditions (e.g., NaH/THF) . Yield optimization requires careful control of stoichiometry, temperature (e.g., 0°C to rt for sulfonylation), and purification via column chromatography. Parallel reaction screening (PRS) can identify ideal catalysts or solvents.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., pyridine ring protons at δ 7.0–8.5 ppm) .
  • LC-MS : To verify molecular weight (e.g., calculated vs. observed m/z) and detect impurities .
  • Elemental Analysis : Validate C, H, N, S, and F content against theoretical values .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability is influenced by hygroscopicity, light sensitivity, and thermal degradation. Store under inert gas (argon) at –20°C in amber vials. Monitor decomposition via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological relevance of the 3,4-difluorophenyl and azetidine motifs?

  • Methodological Answer :

  • Analog Synthesis : Replace the 3,4-difluorophenyl group with other aryl sulfonamides (e.g., 4-fluorophenyl or 3-chlorophenyl) and compare bioactivity .
  • Functional Assays : Test analogs in target-specific assays (e.g., kinase inhibition or receptor binding) to correlate substituent effects with IC50_{50} values .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions between substituents and active sites .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple replicates .
  • Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
  • Metabolite Profiling : Use LC-MS/MS to detect degradation products that might interfere with assays .

Q. How can in silico methods predict the compound’s pharmacokinetic (PK) properties and toxicity?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME estimate logP, solubility, and cytochrome P450 interactions .
  • Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity .
  • Metabolite Prediction : GLORYx or similar platforms simulate Phase I/II metabolism .

Q. What are the best practices for evaluating the compound’s selectivity across enzyme isoforms (e.g., kinase subfamilies)?

  • Methodological Answer :

  • Panel Screening : Use high-throughput kinase profiling (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .
  • Crystallography : Resolve co-crystal structures with target enzymes to identify binding motifs (e.g., hinge-region interactions) .

Q. How can researchers investigate the compound’s mechanism of action when initial phenotypic assays yield ambiguous results?

  • Methodological Answer :

  • Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates .
  • CRISPR Screening : Perform genome-wide knockout screens to identify genes modulating the compound’s activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.